5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in biological or industrial contexts.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about the compound’s chemical properties, such as its acidity or basicity.Scientific Research Applications
Heterocyclic Compound Synthesis
The compound has been involved in the synthesis of novel heterocyclic compounds. Kumar and Mashelker (2007) explored the preparation of oxadiazole heterocyclic compounds, starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate. These compounds have potential in various applications, including medicinal chemistry due to their expected hypertensive activity (Kumar & Mashelker, 2007).
Diabetes Management
In another study, Muthusamy and Krishnasamy (2016) isolated a structurally similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, from the fruits of Syzygium densiflorum. This compound showed potential in diabetes management by targeting various enzymes like dipeptidyl peptidase-IV and glucokinase (Muthusamy & Krishnasamy, 2016).
Crystal Structure Analysis
The compound's derivatives have also been significant in crystal structure analysis. For instance, Zugenmaier (2013) synthesized a derivative which crystallized in a triclinic space group, highlighting its potential in crystallography and molecular modeling (Zugenmaier, 2013).
Molecular Modeling and Spectroscopy
Kumar and Mishra (2007) reported on a bismuth organic framework using a related compound. Their study emphasized the significance of these compounds in molecular modeling and spectroscopic analysis, particularly in understanding the binding abilities of organic frameworks towards certain metals (Kumar & Mishra, 2007).
Safety And Hazards
This involves studying the compound’s toxicity and potential hazards. It may include information about the compound’s LD50, its potential for causing cancer or other diseases, and precautions that should be taken when handling it.
Future Directions
This involves a discussion of potential future research involving the compound. It may include potential applications of the compound, unanswered questions about its properties or behavior, and methods that could be used to answer these questions.
I hope this information is helpful! If you have any other questions, feel free to ask.
properties
CAS RN |
15167-84-7 |
---|---|
Product Name |
5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
Molecular Formula |
C30H34N2O19 |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47) |
InChI Key |
ATSKDYKYMQVTGH-UHFFFAOYSA-N |
Isomeric SMILES |
C\1C(NC(=C/C1=C/C=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
synonyms |
amaranthin betacyanin amaranthin pigment |
Origin of Product |
United States |
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